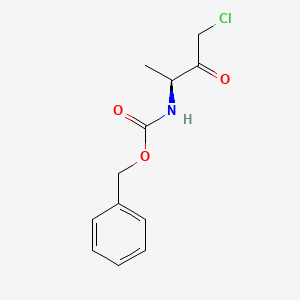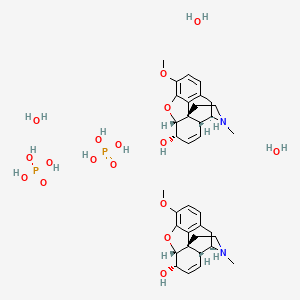![molecular formula C13H11N3 B1624113 3-(1H-Benzo[d]imidazol-1-yl)aniline CAS No. 220495-45-4](/img/structure/B1624113.png)
3-(1H-Benzo[d]imidazol-1-yl)aniline
Descripción general
Descripción
3-(1H-Benzo[d]imidazol-1-yl)aniline is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. This compound is also known as BIA and has been found to have potential applications in various scientific research areas.
Mecanismo De Acción
The mechanism of action of 3-(1H-Benzo[d]imidazol-1-yl)aniline is not fully understood. However, it has been proposed that BIA may exert its effects by binding to specific receptors in cells and modulating signaling pathways. For example, in cancer cells, BIA has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In neurology, BIA has been found to modulate the activity of the protein kinase Cdk5, which is involved in neuronal development and function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(1H-Benzo[d]imidazol-1-yl)aniline are diverse and depend on the specific research area of interest. In cancer research, BIA has been shown to induce apoptosis by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins. BIA has also been found to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). In neurology, BIA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. BIA has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. In immunology, BIA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1H-Benzo[d]imidazol-1-yl)aniline has several advantages for lab experiments. It is a stable and relatively easy to synthesize compound, which makes it readily available for research purposes. BIA has also been shown to have low toxicity and high selectivity for specific cellular targets, which makes it a promising candidate for drug development. However, there are also limitations to using BIA in lab experiments. For example, the mechanism of action of BIA is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, the optimal dosage and administration of BIA may vary depending on the specific research area of interest.
Direcciones Futuras
There are several future directions for research on 3-(1H-Benzo[d]imidazol-1-yl)aniline. One area of interest is the development of BIA-based drugs for the treatment of cancer, neurodegenerative diseases, and autoimmune diseases. Another area of interest is the further elucidation of the mechanism of action of BIA, which may lead to the discovery of new cellular targets and signaling pathways. Additionally, the development of new synthesis methods and analogs of BIA may lead to the discovery of compounds with improved efficacy and selectivity. Overall, 3-(1H-Benzo[d]imidazol-1-yl)aniline is a promising compound for scientific research and drug development, and further research is needed to fully understand its potential applications.
Aplicaciones Científicas De Investigación
3-(1H-Benzo[d]imidazol-1-yl)aniline has been found to have potential applications in various scientific research areas, including cancer research, neurology, and immunology. In cancer research, BIA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, BIA has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, BIA has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3-(benzimidazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-4-3-5-11(8-10)16-9-15-12-6-1-2-7-13(12)16/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFBYSCAYDYAEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416158 | |
| Record name | 3-(1H-Benzo[d]imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Benzo[d]imidazol-1-yl)aniline | |
CAS RN |
220495-45-4 | |
| Record name | 3-(1H-Benzo[d]imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Methyl 3-(5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-YL]vinyl}-2-furyl)benzoate](/img/structure/B1624048.png)
